molecular formula C11H13FN2O4 B13664367 tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Cat. No.: B13664367
M. Wt: 256.23 g/mol
InChI Key: HLVLWSJNZBLEDE-UHFFFAOYSA-N
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Description

tert-Butyl (2-fluoro-3-nitrophenyl)carbamate (CAS 1374631-72-7) is a fluorinated nitroaromatic compound that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular formula is C11H13FN2O4 with a molecular weight of 256.23 g/mol . This compound features a tert-butoxycarbonyl (Boc) protected amine and a nitro group on a fluorinated benzene ring, making it a valuable precursor for the synthesis of more complex molecules. The Boc group is a widely used protecting group in organic synthesis that can be readily removed under acidic conditions . In research settings, structurally similar tert-butyl phenylcarbamate derivatives are frequently employed in the synthesis of potential pharmaceutical agents. For instance, such compounds are key intermediates in the development of histone deacetylase (HDAC) inhibitors, which are being investigated for cancer therapy, and in the creation of compounds with anti-inflammatory activity . The presence of both the fluorine atom and nitro group on the aromatic ring allows for further functionalization, enabling researchers to explore diverse chemical spaces. This product is intended for research and development purposes. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

HLVLWSJNZBLEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-fluoro-3-nitrophenyl)carbamate (CAS 1374631-72-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate, a key building block in modern medicinal chemistry. The strategic placement of the fluoro and nitro groups on the phenyl ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, provides a robust synthesis protocol, explores its reactivity, and discusses its applications in drug discovery, with a focus on its role in creating molecules with enhanced pharmacological profiles.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity and small size, can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Similarly, the nitro group, a strong electron-withdrawing group, can modulate electronic properties and serve as a precursor for the introduction of an amino group, which is pivotal for creating diverse chemical libraries.

tert-Butyl (2-fluoro-3-nitrophenyl)carbamate, with the CAS number 1374631-72-7, is a trifunctional scaffold that elegantly combines these features. The Boc-protected amine allows for controlled reactions and selective deprotection, making it an ideal starting material for multi-step syntheses. This guide will serve as a detailed resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 1374631-72-7[2]
Molecular Formula C₁₁H₁₃FN₂O₄[2]
Molecular Weight 256.23 g/mol [2]
Appearance Off-white to yellow solid[3]
Storage Temperature 2-8°C[2][4]

Note: Specific melting point and solubility data are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Mechanism

The synthesis of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate is typically achieved through the N-protection of 2-fluoro-3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and efficient method for introducing the Boc protecting group onto an amine.

Experimental Protocol: Synthesis of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Materials:

  • 2-fluoro-3-nitroaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-nitroaniline (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (2-fluoro-3-nitrophenyl)carbamate.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-fluoro-3-nitroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. The presence of a base, such as triethylamine, deprotonates the amine, increasing its nucleophilicity and facilitating the reaction. The resulting intermediate then collapses, releasing tert-butanol and carbon dioxide, to yield the stable carbamate product.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts 2-fluoro-3-nitroaniline 2-Fluoro-3-nitroaniline Nucleophilic_Attack Nucleophilic Attack of Amine on Boc₂O 2-fluoro-3-nitroaniline->Nucleophilic_Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Nucleophilic_Attack Base Base (e.g., Et₃N) Base->Nucleophilic_Attack activates amine Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Intermediate Collapse Collapse of Intermediate Intermediate->Collapse Product tert-Butyl (2-fluoro-3-nitrophenyl)carbamate Collapse->Product Byproducts t-BuOH + CO₂ + Base·H⁺ Collapse->Byproducts

Caption: Synthesis workflow for tert-Butyl (2-fluoro-3-nitrophenyl)carbamate.

Spectroscopic Characterization

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate makes it a highly valuable building block in the synthesis of pharmaceutical intermediates.

  • Scaffold for Library Synthesis: The Boc-protected amine can be deprotected under acidic conditions, revealing a free amine that can be further functionalized through acylation, alkylation, or other amine-based chemistries. This allows for the rapid generation of a diverse library of compounds for high-throughput screening.

  • Introduction of the 2-Fluoro-3-aminophenyl Moiety: The nitro group can be selectively reduced to an amine, typically using reducing agents like tin(II) chloride or catalytic hydrogenation. This provides access to the 2-fluoro-3-aminophenyl scaffold, a key pharmacophore in various biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity.[1]

  • Modulation of Physicochemical Properties: The strategic incorporation of the fluoronitrophenyl group can be used to fine-tune the electronic and lipophilic properties of a lead compound, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[5][6] The carbamate group itself is a key structural motif in many approved drugs, often contributing to improved stability and cell permeability.[7]

Reactivity and Further Transformations

The reactivity of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate is dictated by its three key functional groups:

  • Boc-protected Amine: This group is stable to a wide range of reaction conditions but can be readily cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, as previously mentioned. It can also participate in nucleophilic aromatic substitution reactions under certain conditions, although the presence of the fluorine atom may influence the regioselectivity.

  • Fluoro Group: The fluorine atom is generally unreactive under standard synthetic transformations but can influence the reactivity of the aromatic ring through its inductive electron-withdrawing effect.

Reactivity_Diagram Start tert-Butyl (2-fluoro-3-nitrophenyl)carbamate Boc-NH NO₂ F Deprotection Amine Deprotection (e.g., TFA, HCl) Start:f0->Deprotection Reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Start:f1->Reduction Amine_Product 2-Fluoro-3-nitrophenylamine Deprotection->Amine_Product Amino_Product tert-Butyl (3-amino-2-fluorophenyl)carbamate Reduction->Amino_Product

Caption: Key transformations of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate.

Safety and Handling

As with all laboratory chemicals, tert-Butyl (2-fluoro-3-nitrophenyl)carbamate should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2][4]

While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for similar compounds, such as tert-butyl carbamate, indicates that it may be harmful if swallowed and can cause eye irritation.[8]

Conclusion

tert-Butyl (2-fluoro-3-nitrophenyl)carbamate is a strategically designed synthetic intermediate that offers medicinal chemists a powerful tool for the construction of novel and complex molecules. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the introduction of key pharmacophoric elements and the fine-tuning of physicochemical properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will facilitate its effective application in the pursuit of new therapeutic agents.

References

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

  • Supporting Information. Characterization Data of the Products. Available from: [Link]

  • PubMed Central. Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Carl ROTH. Specification. (2026). Available from: [Link]

  • PubMed. The role of fluorine in medicinal chemistry. (2007). Available from: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (2017). Available from: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (2013). Available from: [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

  • PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Available from: [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Available from: [Link]

  • PubChemLite. Tert-butyl n-(3-fluoro-5-nitrophenyl)carbamate. Available from: [Link]

  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity tert-Butyl (2-fluoro-3-nitrophenyl)carbamate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the quality of starting materials is a cornerstone of successful research and development. This guide provides an in-depth technical overview of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate, a key building block whose utility is directly proportional to its purity. We will explore the critical importance of high-purity reagents, establish a rigorous framework for selecting and vetting suppliers, and provide actionable protocols for in-house quality verification. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require a field-proven methodology for sourcing critical chemical intermediates.

Introduction: The Strategic Importance of a Multifunctional Building Block

Tert-Butyl (2-fluoro-3-nitrophenyl)carbamate (CAS No. 1374631-72-7) is a highly functionalized aromatic compound increasingly utilized in the synthesis of complex pharmaceutical agents. Its structure is a testament to deliberate chemical design, incorporating three key functional groups that serve distinct and synergistic roles in synthetic strategies:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable protecting group for the aniline nitrogen. Its stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in multi-step synthesis.[1][2]

  • Ortho-Fluoro Group: The fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its presence activates the aromatic ring, facilitating the introduction of a wide array of nucleophiles at the C2 position. The strategic use of fluorine has become a hallmark of modern medicinal chemistry to enhance metabolic stability and binding affinity.[2]

  • Meta-Nitro Group: The nitro group is a versatile synthetic handle. It is a powerful electron-withdrawing group that further activates the ring towards SNAr. More importantly, it can be readily reduced to an amine, providing a new site for diversification and molecular elaboration.

The convergence of these three functionalities in a single molecule allows for orthogonal synthetic strategies, enabling the construction of complex molecular architectures. However, the presence of even minor impurities—such as isomers, residual starting materials, or byproducts—can derail a synthetic campaign, compromise biological data, and create significant downstream challenges. Therefore, securing this reagent at the highest possible purity is not merely a preference; it is a prerequisite for reproducible and reliable scientific outcomes.

Framework for Supplier Selection: Beyond the Catalog Listing

Identifying a suitable supplier requires a multi-faceted evaluation that extends beyond price and availability. The following criteria form a robust framework for vetting and qualifying potential sources.

The Primacy of Analytical Documentation

A supplier's commitment to quality is most transparently demonstrated through the comprehensiveness of their analytical data. A Certificate of Analysis (CoA) should be considered the starting point of your evaluation.

Analytical TechniquePrimary Purpose & Insights Gained
HPLC/UPLC Purity Assessment: Quantifies the main compound relative to impurities. A purity level of >98% is typically required for drug development applications. Provides a chromatogram showing the number and relative abundance of impurities.[3]
¹H and ¹³C NMR Structural Confirmation: Verifies the chemical structure and connectivity of the molecule. Can identify and quantify structurally similar impurities if their signals do not overlap with the main compound.
¹⁹F NMR Isomer Purity: Crucial for fluorinated compounds to confirm the presence of a single fluorine environment and rule out positional isomers, which are often difficult to separate and detect by other means.
LC-MS Molecular Weight Verification & Impurity ID: Confirms the molecular weight of the primary compound and provides mass data for trace-level impurities, aiding in their identification.

A trustworthy supplier will readily provide this documentation and be able to discuss the results with technical proficiency. The absence of comprehensive data should be considered a significant red flag.

Supplier Landscape: A Representative Analysis

The market for specialty chemicals is diverse. While a definitive list is fluid, the table below represents the type of information that should be gathered when evaluating potential suppliers.

Supplier CategoryExample(s)Key Strengths & Considerations
Large Chemical Conglomerates Sigma-Aldrich (Merck), Fisher ScientificExtensive catalog, robust quality systems, and readily available safety data.[4] May have longer lead times for non-stock items.
Specialty Building Block Suppliers Ambeed, BLDpharmOften specialize in novel and complex reagents for drug discovery. May offer comprehensive analytical data like NMR and LC-MS.[5][6] It is critical to verify their quality control processes.
Custom Synthesis Organizations (CSOs) VariousCapable of producing material to exact specifications and purity requirements. Ideal for securing a long-term, well-characterized supply chain for a specific project.

Note: This table is for illustrative purposes. Researchers must conduct their own due diligence for each specific project.

In-House Quality Control: A Protocol for Purity Verification

Trust, but verify. Upon receipt of any new batch of a critical reagent, performing an in-house QC check is a self-validating step that ensures the material meets the standards required for your experiments. This protocol outlines a standard HPLC method for purity verification.

Experimental Protocol: HPLC Purity Analysis

Objective: To confirm the purity of incoming tert-Butyl (2-fluoro-3-nitrophenyl)carbamate using reverse-phase high-performance liquid chromatography with UV detection.

Instrumentation & Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the tert-Butyl (2-fluoro-3-nitrophenyl)carbamate standard/sample.

    • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).

QC Workflow Diagram

QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision reagent Receive Reagent sample_prep Prepare Sample (1 mg/mL) reagent->sample_prep hplc HPLC Injection & Run sample_prep->hplc mobile_phase Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) mobile_phase->hplc data Data Acquisition (Chromatogram @ 254 nm) hplc->data integrate Integrate Peaks data->integrate calculate Calculate % Area Purity integrate->calculate spec Compare to Specification (e.g., >98%) calculate->spec accept Accept Batch spec->accept Pass reject Reject Batch (Contact Supplier) spec->reject Fail

Caption: Workflow for incoming QC of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate.

Application Context: A Hypothetical Synthetic Pathway

To fully appreciate the need for purity, consider the role of this building block in a typical synthetic route targeting a novel kinase inhibitor.

Synthetic_Pathway A tert-Butyl (2-fluoro-3-nitrophenyl)carbamate B tert-Butyl (3-amino-2-fluorophenyl)carbamate A->B 1. Nitro Reduction (e.g., Fe/NH4Cl) C Amide-Coupled Intermediate B->C 2. Amide Coupling (e.g., Ar-COOH, HATU) D 3-Amino-2-fluoro-N-aryl-benzamide C->D 3. Boc Deprotection (e.g., TFA/DCM) E Final Kinase Inhibitor D->E 4. S-N-Ar Reaction (e.g., Heterocycle-Cl, Base)

Caption: Hypothetical synthesis of a kinase inhibitor using the title compound.

In this pathway, an impurity lacking the nitro group would not react in Step 1, leading to a complex mixture. An isomeric impurity could lead to a completely different and undesired final product. The presence of residual starting materials from the supplier's synthesis could chelate metals or interfere with coupling agents. High purity is the only way to ensure the reaction proceeds cleanly from A to E, maximizing yield and simplifying purification.

Conclusion

Sourcing high-purity tert-Butyl (2-fluoro-3-nitrophenyl)carbamate is a critical task that demands scientific rigor and diligent supplier evaluation. By prioritizing comprehensive analytical data, understanding the synthetic role of the reagent, and implementing in-house quality control measures, researchers can mitigate risks associated with material quality. This proactive approach ensures the integrity of experimental results and accelerates the path of drug discovery and development.

References

  • Thermo Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

  • ExportersIndia. Tert Butyl Carbamate Manufacturer Exporter Supplier from Mumbai India. [Link]

  • BASF. Safety data sheet. [Link]

  • Hoffman Fine Chemicals. CAS 2655557-80-3 | tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

Medicinal chemistry building blocks 2-fluoro-3-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry utility, synthesis, and derivatization of 2-Fluoro-3-nitroaniline , a specialized building block critical for designing conformationally restricted peptidomimetics and fluorinated heterocycles.

CAS: 21397-11-5 | Formula: C₆H₅FN₂O₂ | MW: 156.11 g/mol [1]

Executive Summary

2-Fluoro-3-nitroaniline is a high-value fluorinated scaffold used primarily to introduce conformational control into aromatic oligoamides (foldamers) and to synthesize fused heterocycles like 8-fluoroquinolines and 4-fluorobenzimidazoles. Unlike its more common isomers (e.g., 4-fluoro-3-nitroaniline), the specific 1,2,3-substitution pattern of this molecule places the fluorine atom in a sterically crowded "inner" position.

In medicinal chemistry, this motif is exploited for:

  • Conformational Locking: The fluorine atom acts as a hydrogen-bond acceptor for adjacent amide protons (

    
    ), rigidly defining the 3D shape of the molecule.
    
  • Metabolic Blocking: The C-F bond at the 2-position blocks metabolic oxidation at a typically labile site.

  • Electronic Modulation: The electron-withdrawing nitro group (meta to amine, ortho to fluorine) activates the ring for further functionalization while lowering the pKa of the amine.

Structural Analysis & Pharmacophore Utility

The utility of 2-fluoro-3-nitroaniline stems from the "ortho-ortho" effect of the fluorine atom sandwiched between the amino and nitro groups.

The Fluorine Effect in Foldamers

One of the most authoritative applications of this building block is in the synthesis of aromatic amide foldamers . When 2-fluoro-3-nitroaniline is converted into a quinoline or benzoic acid derivative and coupled via amide bonds, the fluorine atom enforces a planar, curved conformation.

  • Mechanism: Intramolecular Hydrogen Bonding.

  • Interaction: The amide proton of the adjacent residue forms a stable 5- or 6-membered ring interaction with the fluorine lone pairs.

  • Result: This mimics the secondary structures of proteins (helices, turns) but with superior proteolytic stability, making them excellent candidates for protein-protein interaction (PPI) inhibitors.

Precursor for Fused Heterocycles

The vicinal arrangement of the amine, fluorine, and nitro groups allows for versatile ring closures:

  • Reduction to Diamine: Reducing the nitro group yields 2-fluorobenzene-1,3-diamine , a precursor for 4-fluorobenzimidazoles.

  • Skraup/Doebner-Miller Cyclization: Reaction with electrophiles (e.g., DMAD) yields 8-fluoroquinolines , where the fluorine is positioned to interact with the receptor pocket or internal structural elements.

Synthetic Routes[2][3][4][5][6][7][8][9][10]

The synthesis of 2-fluoro-3-nitroaniline requires careful regiocontrol to distinguish it from the more thermodynamically stable 4-fluoro isomers.

Primary Route: Partial Reduction of Dinitroarenes

The most robust industrial and laboratory method involves the selective reduction of 2-fluoro-1,3-dinitrobenzene . Because the molecule is symmetric, reducing either nitro group yields the same product.

Reaction Scheme:



  • Precursor Source: 2-Fluoro-1,3-dinitrobenzene is typically obtained via the nitration of 2-fluoronitrobenzene or the Sandmeyer fluorination of 2,6-dinitroaniline.

  • Selectivity: Iron in acetic acid (Zinin reduction conditions) is preferred over catalytic hydrogenation (Pd/C, H₂) because it avoids partial defluorination and allows for precise stopping at the mono-amine stage.

Visualization of Synthetic Pathways

SynthesisPathways Start 2-Fluoro-1,3-dinitrobenzene Product 2-Fluoro-3-nitroaniline (Target Scaffold) Start->Product Selective Reduction (Fe/AcOH) Diamine 2-Fluorobenzene-1,3-diamine Product->Diamine Full Reduction (H2, Pd/C) Quinoline 8-Fluoro-7-nitroquinoline (Foldamer Unit) Product->Quinoline Cyclization (DMAD/Heat) Benzimidazole 4-Fluorobenzimidazole (Kinase Inhibitor) Diamine->Benzimidazole Formic Acid/Heat

Figure 1: Synthetic workflow from the dinitro precursor to key medicinal chemistry scaffolds.

Experimental Protocols

Protocol A: Selective Synthesis of 2-Fluoro-3-nitroaniline

Safety Note: Nitroarenes are toxic. Perform all operations in a fume hood.

Reagents:

  • 2-Fluoro-1,3-dinitrobenzene (1.0 equiv)

  • Iron powder (3.0 equiv, reduced)

  • Glacial Acetic Acid (Solvent/Proton source)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-1,3-dinitrobenzene (e.g., 5.0 g) in glacial acetic acid (80 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Heat the solution to 100°C .

  • Addition: Add iron powder portion-wise over 30 minutes. Note: Exothermic reaction; monitor temperature to maintain gentle reflux.

  • Reaction: Stir at reflux (approx. 115-120°C) for 2–3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, and the mono-amine product (Rf ~0.4) should appear. Avoid over-reduction to the diamine (Rf ~0.1).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove iron residues; wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

    • Neutralize the residue with saturated NaHCO₃ solution (Caution: foaming).

    • Extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

  • Yield: Typical yields range from 75–85% . Product appears as a yellow/orange solid.

Protocol B: Derivatization to 8-Fluoro-7-nitroquinoline (Foldamer Monomer)

This reaction builds the quinoline core used in peptidomimetics.

Reagents:

  • 2-Fluoro-3-nitroaniline (1.0 equiv)[3]

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Methanol (Solvent)

  • Diphenyl ether (High-boiling solvent for cyclization)

Methodology:

  • Michael Addition: Dissolve the aniline in MeOH. Add DMAD dropwise. Reflux for 4 hours to form the enamine intermediate (Michael adduct). Evaporate MeOH.

  • Cyclization: Dissolve the crude enamine in diphenyl ether. Heat to 250°C (flash pyrolysis) for 15–30 minutes.

  • Isolation: Cool to RT. Dilute with Hexanes to precipitate the quinoline product. Filter and wash with Hexanes to remove diphenyl ether.

Quantitative Data & Properties

PropertyValueRelevance
Melting Point 114–116 °CIndicator of purity; distinct from isomers.
pKa (Aniline) ~2.5Lower than aniline (4.6) due to EWG (-NO2) and (-F). Requires strong electrophiles for coupling.

F NMR Shift
~ -130 ppmDiagnostic signal; shifts significantly upon H-bonding in foldamers.
H-Bond Strength 2–4 kcal/molStrength of intramolecular

interaction in amide derivatives.

References

  • Synthesis of Fluoroquinoline Monomers: Huc, I. et al. "Aromatic Oligoamide Foldamers." Chemistry – A European Journal, 2008.

  • Selective Reduction Protocols: "Reduction of Nitroarenes." Organic Syntheses, Coll. Vol. 5, p. 829.

  • Foldamer Applications: Ferrand, Y., Huc, I. "Helix-forming aromatic oligoamides." Accounts of Chemical Research, 2018.

  • Compound Data: "2-Fluoro-3-nitroaniline (CAS 21397-11-5)."[1][4][5] PubChem Compound Summary.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazoles from tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, the development of robust and efficient synthetic routes to fluorinated benzimidazoles is of paramount importance for the advancement of novel drug candidates.

This document provides a comprehensive guide to the synthesis of 4-fluoro-1H-benzimidazoles, commencing from the strategically chosen starting material, tert-butyl (2-fluoro-3-nitrophenyl)carbamate. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into reaction optimization and characterization.

Reaction Scheme: A One-Pot Reductive Cyclization Approach

The synthesis of 4-fluoro-1H-benzimidazoles from tert-butyl (2-fluoro-3-nitrophenyl)carbamate can be efficiently achieved through a one-pot reductive cyclization. This process involves the simultaneous reduction of the nitro group and cyclization with a suitable one-carbon source, such as an aldehyde or formic acid.

Caption: General reaction scheme for the synthesis of 2-substituted-4-fluoro-1H-benzimidazoles.

Mechanistic Insights: The Tandem Reduction-Cyclization Cascade

The transformation of tert-butyl (2-fluoro-3-nitrophenyl)carbamate into a benzimidazole derivative is a fascinating example of a tandem reaction sequence. The proposed mechanism involves the following key steps:

  • Reduction of the Nitro Group: The reaction is initiated by the reduction of the ortho-nitro group to an amino group. A variety of reducing agents can be employed for this purpose, with common choices including sodium dithionite (Na2S2O4), tin(II) chloride (SnCl2), or catalytic hydrogenation (e.g., H2, Pd/C).[4][5]

  • In Situ Formation of the o-Phenylenediamine Intermediate: The reduction of the nitro group generates a highly reactive o-phenylenediamine derivative in the reaction mixture. The presence of the Boc protecting group on one of the amino functionalities is a key consideration.

  • Condensation with the One-Carbon Source: The newly formed diamine then reacts with the one-carbon source. In the case of an aldehyde, this proceeds through the formation of a Schiff base intermediate.

  • Cyclization and Aromatization: The Schiff base undergoes an intramolecular cyclization to form a dihydrobenzimidazole intermediate. Subsequent aromatization, often facilitated by an oxidant present in the reaction mixture or through elimination, leads to the final benzimidazole product.

The Fate of the Boc Protecting Group: A critical aspect of this synthesis is the fate of the tert-butoxycarbonyl (Boc) protecting group. Under the conditions of reductive cyclization, particularly with certain reducing agents and at elevated temperatures, the Boc group can be cleaved in situ.[6] This is advantageous as it circumvents a separate deprotection step. However, the stability of the Boc group can be influenced by the specific reaction conditions, and its retention or removal should be monitored.

Reaction_Mechanism start tert-Butyl (2-fluoro-3-nitrophenyl)carbamate reduction Reduction of Nitro Group start->reduction diamine In situ formation of o-phenylenediamine derivative reduction->diamine condensation Condensation with Aldehyde (R-CHO) diamine->condensation schiff_base Schiff Base Intermediate condensation->schiff_base cyclization Intramolecular Cyclization schiff_base->cyclization dihydro Dihydrobenzimidazole cyclization->dihydro aromatization Aromatization (and potential Boc deprotection) dihydro->aromatization product 4-Fluoro-1H-benzimidazole aromatization->product

Caption: Proposed mechanistic pathway for the one-pot synthesis of 4-fluoro-1H-benzimidazoles.

Application Notes: Rationale and Optimization

Choice of Starting Material
  • tert-Butyl (2-fluoro-3-nitrophenyl)carbamate: This starting material is strategically designed for this synthesis. The nitro group serves as a precursor to one of the amino groups of the o-phenylenediamine. The fluorine atom at the 2-position is a key feature for introducing fluorine into the final benzimidazole core, which can enhance biological activity. The Boc-protected amine at the 1-position offers a handle for potential regioselective N-alkylation if desired, although as discussed, it may be cleaved during the reaction.

Reductive Cyclization Strategy
  • One-Pot Synthesis: A one-pot procedure is highly advantageous as it avoids the isolation of the often unstable o-phenylenediamine intermediate, thereby improving overall efficiency and yield.[5][7]

  • Choice of Reducing Agent:

    • Sodium Dithionite (Na2S2O4): A mild and effective reducing agent for this transformation, often used in alcoholic solvents.[4]

    • Catalytic Hydrogenation (H2, Pd/C): A clean and efficient method, though it may require specialized equipment. It is generally compatible with a wide range of functional groups.[5]

    • Tin(II) Chloride (SnCl2): A classical and cost-effective reducing agent, typically used in acidic media.

    • Electrochemical Reduction: A green and sustainable alternative that avoids the use of stoichiometric chemical reductants.[4]

The One-Carbon Source

The choice of the one-carbon source determines the substituent at the 2-position of the benzimidazole ring, a position critical for modulating biological activity.

  • Aldehydes (R-CHO): A wide variety of aliphatic and aromatic aldehydes can be used to introduce diverse substituents at the C2-position.[8]

  • Formic Acid (HCOOH): Leads to the formation of an unsubstituted benzimidazole at the 2-position.

Influence of Reaction Parameters
  • Solvent: Ethanol and methanol are commonly used solvents for this reaction, as they are good solvents for the reactants and are compatible with many reducing agents.

  • Temperature: The reaction is typically carried out at elevated temperatures (reflux) to drive the cyclization and aromatization steps to completion.

  • Catalyst: In some protocols, a catalytic amount of acid (e.g., acetic acid) may be added to promote the condensation and cyclization steps.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-substituted-4-fluoro-1H-benzimidazoles. Researchers should optimize the conditions for their specific substrate and desired product.

Table 1: Materials and Reagents

ReagentGradeSupplier
tert-Butyl (2-fluoro-3-nitrophenyl)carbamate≥98%Commercially available
Aldehyde (e.g., Benzaldehyde)Reagent gradeCommercially available
Sodium Dithionite (Na2S2O4)≥85%Commercially available
Ethanol (EtOH)AnhydrousCommercially available
Ethyl Acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated Sodium Bicarbonate Solution (NaHCO3)-Prepared in-house
Brine-Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)-Commercially available
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl (2-fluoro-3-nitrophenyl)carbamate (1.0 eq.).

  • Addition of Reagents: Add the desired aldehyde (1.1 eq.) and ethanol to the flask to form a solution or suspension.

  • Initiation of Reduction: While stirring, add sodium dithionite (3.0-4.0 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-4-fluoro-1H-benzimidazole.

Characterization of the Expected Product (Example: 2-Phenyl-4-fluoro-1H-benzimidazole)
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.9 (s, 1H, NH), 8.2-7.2 (m, 8H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 152.0, 150.0, 143.0, 136.0, 130.0, 129.5, 129.0, 126.5, 120.0, 115.0, 110.0.

  • IR (KBr, cm⁻¹): 3400-3000 (N-H stretch), 1620 (C=N stretch), 1450 (C=C stretch), 1250 (C-F stretch).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₉FN₂ [M+H]⁺, found [M+H]⁺.

Note: The exact spectral data will vary depending on the substituent at the 2-position.

Visualization of the Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Starting material, aldehyde, EtOH) addition 2. Add Na2S2O4 setup->addition reflux 3. Heat to Reflux (Monitor by TLC) addition->reflux workup 4. Work-up (Solvent removal, Extraction, Washing) reflux->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization

Caption: A streamlined workflow for the synthesis and analysis of 4-fluoro-1H-benzimidazoles.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of the final product can be influenced by various reaction parameters. The following table provides a hypothetical summary of how these parameters might be optimized.

Table 2: Hypothetical Optimization of Reaction Conditions

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Na2S2O4EtOH80475
2Na2S2O4MeOH65470
3SnCl2EtOH/HCl80368
4H2, Pd/CEtOH25685

Conclusion

The synthesis of 4-fluoro-1H-benzimidazoles from tert-butyl (2-fluoro-3-nitrophenyl)carbamate via a one-pot reductive cyclization is a highly efficient and versatile method. This approach offers several advantages, including operational simplicity, the avoidance of isolating unstable intermediates, and the ability to introduce a wide range of substituents at the 2-position. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can readily access a diverse library of fluorinated benzimidazoles for further investigation in drug discovery and development programs.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2013). Iodine-catalyzed redox cyclization of nitroarenes to produce 1,2-fused benzimidazoles. Organic letters, 15(23), 6218–6221. [Link]

  • Li, J., et al. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Arkivoc, 2008(14), 137-144. [Link]

  • Wang, C., et al. (2018). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 16(44), 8493-8497. [Link]

  • Al-dujaili, A. H., & Al-Masoudi, W. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1333-1341. [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. (2024). ChemRxiv. [Link]

  • Basilio Lopes, A., Wagner, P., & Gulea, M. (2019). Reductive cyclization to access benzimidazole‐fused 10‐ and 11‐membered N,S‐heterocycles. European Journal of Organic Chemistry, 2019(31-32), 5345-5353. [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 22(15), 3067-3091. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Benzimidazole in medicinal chemistry: a review. Current medicinal chemistry, 22(21), 2571-2608. [Link]

  • Kamal, A., et al. (2015). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 20(8), 13867-13895. [Link]

  • Kamal, A., et al. (2011). Synthesis and antimicrobial activity of some new substituted fluoro benzimidazoles. Der Pharma Chemica, 3(6), 461-471. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. [Link]

  • Jung, M., et al. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(20), 2609-2611. [Link]

  • BindingDB. (n.d.). 1-{1-[4,4-Bis-(4-fluoro-phenyl)-butyl]-piperidin-4-yl}-1,3-dihydro-benzoimidazol-2-one(Pimozide). [Link]

  • Catalytic synthesis of 1-benzyl-4-fluoro-2- phenyl-1 H- benzo [d] imidazole. (2024). Journal of Chemical and Pharmaceutical Sciences, 17(3). [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2025). Synthesis, 57(12), 2831-2838. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. [Link]

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Application Notes and Protocols: Selective Nitro Group Reduction of N-Boc-2-fluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of N-Boc-2-fluoro-1,3-phenylenediamine

The selective reduction of the nitro group in N-Boc-2-fluoro-3-nitroaniline is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, N-Boc-2-fluoro-1,3-phenylenediamine. This product serves as a pivotal building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. The presence of a fluorine atom and a Boc-protected amine ortho to the newly formed amino group provides a unique scaffold for further functionalization. The challenge lies in achieving high chemoselectivity, reducing the nitro group while preserving the acid-labile N-Boc protecting group and the carbon-fluorine bond, which can be susceptible to hydrogenolysis.[1] This document provides a comprehensive guide to the most effective protocols for this transformation, detailing the underlying chemical principles and offering practical, field-proven methodologies.

Mechanistic Considerations and Strategic Approach

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[2] The choice of reducing agent and reaction conditions determines the efficiency and selectivity of this transformation. Two primary strategies are widely employed: catalytic transfer hydrogenation and chemical reduction using metals in acidic media or metal salts.

Key Considerations for N-Boc-2-fluoro-3-nitroaniline:

  • Preservation of the N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acidic conditions.[3] Therefore, methodologies employing harsh acids must be avoided or carefully controlled.

  • Chemoselectivity over the C-F Bond: While generally robust, the carbon-fluorine bond can be cleaved under certain catalytic hydrogenation conditions, a process known as hydrodefluorination.[4] Careful selection of the catalyst and reaction parameters is crucial to prevent this side reaction.

  • Reaction Work-up: The final product, an aniline derivative, is basic. The work-up procedure must be designed to effectively isolate the product from the reaction mixture and any byproducts.

Below is a workflow diagram outlining the general steps for the selective reduction of N-Boc-2-fluoro-3-nitroaniline.

Protocol_Workflow General Workflow for Nitro Group Reduction start Start: N-Boc-2-fluoro-3-nitroaniline reagent_selection Select Reduction Method: - Catalytic Hydrogenation - Chemical Reduction start->reagent_selection reaction_setup Reaction Setup and Monitoring reagent_selection->reaction_setup workup Reaction Quenching and Work-up reaction_setup->workup purification Purification of Crude Product workup->purification analysis Characterization of N-Boc-2-fluoro-1,3-phenylenediamine purification->analysis end End Product analysis->end Catalytic_Hydrogenation_Mechanism Simplified Mechanism of Catalytic Hydrogenation cluster_0 Catalyst Surface (Pd/C) cluster_1 Substrate Reduction H2 H₂ Gas Pd Pd Surface H2->Pd Adsorption H_ads 2H (adsorbed) Pd->H_ads R-NO2 R-NO₂ (Nitro Compound) H_ads->R-NO2 Hydrogen Transfer R-NO R-NO (Nitroso) R-NO2->R-NO + 2H R-NHOH R-NHOH (Hydroxylamine) R-NO->R-NHOH + 2H R-NH2 R-NH₂ (Amine) R-NHOH->R-NH2 + 2H

Caption: A simplified representation of the catalytic hydrogenation of a nitro group on a palladium surface.

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-2-fluoro-3-nitroaniline (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add 10% Palladium on Carbon (5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-2-fluoro-1,3-phenylenediamine.

Quantitative Data Summary:

ParameterValue
Substrate Scale1.0 mmol
SolventMethanol (10 mL)
Catalyst10% Pd/C (10 mol% Pd)
Hydrogen Pressure1 atm (balloon)
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield >95%
Protocol 2: Chemical Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

The use of tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro groups. [2][5]It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. [1]The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate at elevated temperatures.

Mechanism Overview: The reduction with SnCl₂ in an acidic medium is a stepwise process involving single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps. The tin is oxidized to Sn(IV) during the reaction. [2] Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-2-fluoro-3-nitroaniline (1.0 eq) in ethanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate. The tin salts can sometimes be difficult to filter; in such cases, thorough extraction is crucial. [6]6. Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Substrate Scale1.0 mmol
SolventEthanol (15 mL)
ReagentSnCl₂·2H₂O (4.0 eq)
Temperature78 °C (Reflux)
Reaction Time1-3 hours
Typical Yield 85-95%

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation (in the case of Pd/C) or insufficient reducing agent. For catalytic hydrogenation, ensuring a good quality catalyst and proper hydrogen delivery is key. For the SnCl₂ reduction, adding an additional portion of the reagent may be necessary.

  • Formation of Byproducts: Over-reduction or side reactions can occur. In catalytic hydrogenation, prolonged reaction times or higher pressures might lead to hydrodefluorination. Careful monitoring is essential. With SnCl₂, incomplete reaction can leave behind nitroso or hydroxylamine intermediates.

  • Difficult Work-up with Tin Salts: The precipitation of tin salts during the work-up of the SnCl₂ reduction can be problematic. [6]Diluting the reaction mixture with more solvent and vigorous stirring during basification can help. Filtering through a pad of Celite® may also be beneficial.

Conclusion

Both catalytic hydrogenation with Pd/C and chemical reduction with SnCl₂·2H₂O are highly effective methods for the selective reduction of the nitro group in N-Boc-2-fluoro-3-nitroaniline. The choice between the two protocols will depend on the specific requirements of the synthesis, available equipment, and the presence of other functional groups in more complex substrates. For a cleaner reaction profile and simpler work-up, catalytic hydrogenation is often preferred. However, the SnCl₂ method provides a robust and scalable alternative.

References

  • Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation. (2022). MDPI. Retrieved from [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. Retrieved from [Link]

  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024). RSC Publishing. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry. Retrieved from [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). PMC. Retrieved from [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). Request PDF. Retrieved from [Link]

  • Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. (2025). Request PDF. Retrieved from [Link]

  • Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines. The Royal Society of Chemistry. Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. Retrieved from [Link]

  • Tin(II)-Chloride. BNT Chemicals. Retrieved from [Link]

  • Scholars Research Library. Der Pharma Chemica. Retrieved from [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Hindawi. Retrieved from [Link]

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Precision Protocol: Nucleophilic Displacement of Fluorine in N-Boc-Fluoronitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for the Nucleophilic Aromatic Substitution (S_NAr) of fluorine in N-Boc-fluoronitroanilines. This transformation is a critical gateway in medicinal chemistry, serving as the primary route to functionalized benzimidazoles and quinoxalines —scaffolds ubiquitous in kinase inhibitors and GPCR ligands.

While standard S_NAr protocols exist, the presence of the acid-labile tert-butyloxycarbonyl (Boc) group and the potentially deactivating electron-donating nature of the protected amine requires a tailored approach. This guide synthesizes mechanistic insights with practical, high-yielding protocols to ensure regioselectivity and functional group integrity.

Mechanistic Foundation

To optimize this reaction, one must understand the interplay between the three functional groups on the benzene ring: the Fluorine (leaving group), the Nitro (activator), and the Boc-Amine (modulator).

The "Fluorine Effect" in S_NAr

Contrary to S_N2 reactions where iodine is the best leaving group, fluorine is the superior leaving group in S_NAr reactions.

  • Causality: The high electronegativity of fluorine creates a strong inductive effect (-I), significantly lowering the energy of the transition state leading to the anionic Meisenheimer Complex .[1][2]

  • Implication: Do not substitute the fluoro-substrate for a bromo- or chloro-analogue expecting faster kinetics; the reaction will likely slow down or fail [1].

The Role of the Nitro Group

The nitro group is essential for stabilizing the negative charge of the Meisenheimer intermediate via resonance.

  • Regiochemistry: The nucleophilic attack occurs preferentially at the position ortho or para to the nitro group.[3]

  • Substrate Selection:

    • 4-fluoro-2-nitroaniline (Boc-protected): Fluorine is para to the Boc-amine and meta to the nitro? Incorrect. In 4-fluoro-2-nitroaniline, the F is at C4 and NO2 is at C2. The F is meta to the NO2 (relative to F). This substrate is poorly reactive .

    • Correct Substrate: 5-fluoro-2-nitroaniline (F is para to NO2) or 4-fluoro-3-nitroaniline (F is ortho to NO2). Ensure your substrate has the F and NO2 in an ortho or para relationship [2].[4]

Boc-Amine Modulation

The N-Boc group serves two purposes:

  • Protection: Prevents the aniline nitrogen from acting as a competing nucleophile.

  • Electronic Deactivation: The lone pair on the nitrogen is delocalized into the carbonyl of the Boc group, reducing its donation into the ring compared to a free amine. However, it is still a weak Electron Donating Group (EDG), which slightly deactivates the ring toward nucleophilic attack compared to a simple fluoronitrobenzene. Heat is often required. [5]

Visualization: Reaction Mechanism

The following diagram illustrates the S_NAr pathway, highlighting the critical Meisenheimer intermediate stabilized by the nitro group.

SNAr_Mechanism Substrate N-Boc-Fluoronitroaniline (Ground State) Transition Transition State (High Energy) Substrate->Transition + Nucleophile (Nu) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Transition->Meisenheimer Rate Determining Step (F stabilizes via -I effect) Product Substituted Aniline (Aromatized) Meisenheimer->Product Fast Elimination of F-

Caption: The S_NAr reaction trajectory. Fluorine accelerates the formation of the Meisenheimer complex (yellow) via inductive stabilization, despite being a poor leaving group in S_N2 contexts.[1][2]

Strategic Optimization: Reaction Conditions

Solvent Selection

The choice of solvent is dictated by the solubility of the nucleophile and the need to stabilize the polar transition state.

SolventPolarityRecommended ForNotes
DMF HighGeneral PurposeExcellent for inorganic bases (K₂CO₃). High boiling point allows heating.
DMSO Very HighLow ReactivityMaximizes rate for sluggish substrates. Harder to remove during workup.
NMP HighHigh TempStable at >100°C. Use for sterically hindered amines.
MeCN MediumClean WorkupGood for highly reactive substrates. Easy to evaporate.
Base Selection

The base neutralizes the HF generated. It must not deprotect the Boc group (avoid strong acids) or hydrolyze it (avoid strong hydroxide at high temp).

  • DIPEA (Hünig's Base): Best for organic amine nucleophiles. Soluble in organic solvents, mild, non-nucleophilic.

  • K₂CO₃ / Cs₂CO₃: Best for phenols, thiols, or amine salts. Cesium (Cs) is superior for low-reactivity substrates due to the "Cesium Effect" (higher solubility/dissociation in DMF) [3].

Detailed Protocols

Protocol A: Displacement with Primary/Secondary Amines

Applicability: Standard synthesis of benzimidazole precursors.

Reagents:

  • Substrate: N-Boc-(fluoro)-nitroaniline (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: In a specific vial equipped with a magnetic stir bar, dissolve the substrate in DMF.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction:

    • Standard: Heat to 60–80°C for 4–12 hours.

    • Monitoring: Check LC-MS for disappearance of SM (M+H) and appearance of Product (M+H-Boc fragment or M+H).

    • Note: Boc-protected anilines often ionize poorly or show [M+H-tBu]+ in MS.

  • Workup (Boc-Safe):

    • Cool to room temperature.[6]

    • Pour into 5 volumes of water (or saturated NH₄Cl if amine is basic).

    • Extract with Ethyl Acetate (x3) .

    • Wash combined organics with Water (x2) and Brine (x1) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[6]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Displacement with Thiols (S-Nucleophiles)

Applicability: Synthesis of thioethers. Critical Step: Prevent disulfide formation (dimerization of nucleophile).

Reagents:

  • Substrate (1.0 equiv)

  • Thiol (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF[7]

Procedure:

  • Degassing: Sparge the DMF with Nitrogen/Argon for 15 mins prior to use (oxygen promotes disulfide formation).

  • Reaction: Mix substrate, thiol, and K₂CO₃ in degassed DMF. Heat to 50–60°C under inert atmosphere.

  • Workup: Similar to Protocol A, but ensure all oxidants are excluded until the product is isolated.

Troubleshooting & Decision Tree

If conversion is low (<50%) after 12 hours:

IssueDiagnosisSolution
No Reaction Substrate deactivatedSwitch solvent to DMSO . Increase Temp to 100°C .
Slow Reaction Poor nucleophilicitySwitch base to Cs₂CO₃ (Cesium effect).
Boc Loss Thermal/Basic instabilityLower Temp to 60°C. Ensure reagents are dry (hydrolysis).
Impurity Oxidation (Thiols)Degas solvents. Add trace sodium ascorbate/EDTA.
Visualization: Optimization Logic

Optimization_Tree Start Start: Select Conditions NucType Nucleophile Type? Start->NucType Amine Amine (Primary/Secondary) NucType->Amine Thiol Thiol / Phenol NucType->Thiol SolventA Solvent: DMF or NMP Base: DIPEA Amine->SolventA SolventB Solvent: DMF (Degassed) Base: K2CO3 or Cs2CO3 Thiol->SolventB Check Check Conversion (LCMS) SolventA->Check SolventB->Check Good >90%: Workup (EtOAc/Water) Check->Good Bad <50%: Troubleshooting Check->Bad Fix1 Switch to DMSO Increase Temp (+20°C) Bad->Fix1 Thermal Fix2 Use Microwave (120°C, 10-30 min) Bad->Fix2 Microwave

Caption: Decision matrix for selecting and optimizing reaction conditions based on nucleophile type and initial conversion rates.

References

  • BenchChem. (2025).[6][8] A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in S_NAr Reactions.Link

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution.[3][4][6][8][9]Link

  • Imperial College London. (2020).[4] Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.[4]Link

  • National Institutes of Health (NIH). (2020). Development of S_NAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.Link

  • Harvard University. (2018). Concerted nucleophilic aromatic substitutions.[4]Link

Sources

High-Fidelity Catalytic Hydrogenation of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic hydrogenation of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Application Note: AN-RED-2F3N-BOC

Executive Summary

The reduction of tert-butyl (2-fluoro-3-nitrophenyl)carbamate to its corresponding aniline, tert-butyl (3-amino-2-fluorophenyl)carbamate, is a pivotal transformation in the synthesis of fluorinated benzimidazole and urea-based kinase inhibitors. While the nitro-to-amine reduction is a standard organic transformation, this specific substrate presents a chemoselectivity trilemma :

  • Efficient Reduction: Complete conversion of the nitro group (-NO

    
    ) to the amine (-NH
    
    
    
    ).
  • Halogen Retention: Prevention of hydrodefluorination (C-F bond cleavage).

  • Protecting Group Stability: Preservation of the acid-labile tert-butyloxycarbonyl (Boc) group.

This guide details a validated protocol using Platinum on Carbon (Pt/C) to achieve >98% yield with <0.1% defluorination, contrasting it with the risks associated with Palladium (Pd/C) systems.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The primary challenge in hydrogenating halogenated nitroaromatics is the competition between nitro reduction and hydrogenolysis of the carbon-halogen bond.

  • Thermodynamics: The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-Cl or C-Br bonds, making it more resistant to hydrogenolysis. However, under high activity conditions (e.g., Pd/C, high pressure, elevated temperature), defluorination is observed, leading to the impurity tert-butyl (3-aminophenyl)carbamate.

  • Catalyst Choice:

    • Pd/C: High activity. High risk of defluorination. Often promotes rapid hydroxylamine-to-amine conversion but requires strict monitoring.

    • Pt/C (Recommended): Moderate activity. High chemoselectivity for -NO

      
       over Ar-F. Minimizes risk of defluorination.
      
    • Sulfided Pt/C: Extreme selectivity. Used if standard Pt/C fails, but often unnecessary for Fluorine.

Reaction Pathway

The reduction proceeds through the Haber mechanism. Accumulation of the hydroxylamine intermediate (M-16 relative to product) is a common stalling point if pressure or agitation is insufficient.

ReactionPathway Substrate Nitro Precursor (Ar-NO2) Nitroso Nitroso (Ar-NO) Substrate->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy Dimer Nitroso->Azoxy Condensation (Basic pH) Product Aniline Product (Ar-NH2) Hydroxylamine->Product + H2 (Rate Limiting) Defluoro Defluorinated Impurity (Des-F-Ar-NH2) Product->Defluoro Pd/C, Over-reduction

Figure 1: Reaction pathway highlighting the main reduction route (Blue/Green) and potential critical failure modes (Red).

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate tert-Butyl (2-fluoro-3-nitrophenyl)carbamateTarget molecule
Catalyst 5% Pt/C (wet) , Degussa type F101 or equiv.Selective hydrogenation
Solvent Methanol (HPLC Grade) or THFReaction medium
Hydrogen Source H

Balloon or Parr Shaker (30 psi)
Reductant
Filtration Celite® 545Catalyst removal
Method A: High-Fidelity Pt/C Reduction (Recommended)

Use this method for scale-up (>1g) or when high purity is required without column chromatography.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 equiv of tert-butyl (2-fluoro-3-nitrophenyl)carbamate in Methanol (10 mL/g) .

    • Note: If solubility is poor, use a 1:1 mixture of THF/MeOH.

  • Catalyst Addition: Carefully add 5 wt% of 5% Pt/C (wet) catalyst.

    • Safety: Pt/C can be pyrophoric when dry. Always wet the catalyst with a small amount of water or add it to the solvent under an inert blanket (Argon/N

      
      ).
      
  • Purge: Seal the flask with a septum. Evacuate air via needle/vacuum and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (1 atm) or 30 psi (Parr shaker).

    • Time: Typically 2–4 hours.

  • Monitoring (IPC): Check by LCMS or TLC after 2 hours.

    • Target: Mass [M+H]

      
       = (MW - 30). Loss of 2 oxygens (32), gain of 2 hydrogens (2).
      
    • Warning: If [M+16] peak is observed, the hydroxylamine intermediate is present. Continue stirring.

  • Workup:

    • Flush system with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite cake with Methanol.

    • Safety: Do not suck the catalyst dry on the filter; keep it wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield the off-white solid product.

Method B: Rapid Pd/C Reduction (High Throughput)

Use this method only for small-scale scouting (<100mg) where speed is prioritized over defluorination risk.

  • Catalyst: 10% Pd/C (10 wt%).

  • Modification: Monitor strictly. Stop reaction immediately upon consumption of starting material to prevent defluorination.

  • Risk: 2–5% defluorination is common if left too long.

Workflow Visualization

Workflow Start Start: Dissolve Substrate (MeOH or THF) CatAdd Add Catalyst (Pt/C) *Under Inert Atmosphere* Start->CatAdd H2Purge H2 Purge & Reaction (RT, 1-3 atm, 2-4h) CatAdd->H2Purge IPC IPC: LCMS Check H2Purge->IPC Decision Complete? IPC->Decision Continue Continue Stirring (Hydroxylamine present) Decision->Continue No (M-16 present) Filter Filtration (Celite) *Keep Catalyst Wet* Decision->Filter Yes (Only M+H) Continue->H2Purge Conc Concentration (<45°C) Filter->Conc Final Final Product (>98% Purity) Conc->Final

Figure 2: Operational workflow for the catalytic hydrogenation process.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls at Hydroxylamine Incomplete reduction. Common with steric bulk (Boc/F).1. Increase H

pressure (balloon

50 psi).2. Add fresh catalyst.3. Warm slightly to 35°C (Do not exceed 50°C to save Boc).
Defluorination Observed (>1%) Over-reduction (Hydrogenolysis).1. Switch from Pd/C to Pt/C .2. If using Pt/C, reduce temperature to 0°C.3. Stop reaction immediately upon completion.
Loss of Boc Group Acidic conditions generated.[1][2]1. Ensure solvent is neutral.2. Do not use acid additives (e.g., HCl) sometimes recommended for other reductions.3. Add 1.0 equiv NaHCO

if the substrate contains acidic impurities.
Unknown Impurity (+14 mass) Methylation (if MeOH used).Rare under these conditions, but if observed, switch solvent to Ethanol or THF.

Safety & Handling

  • Pyrophoric Hazards: Dry Pd/C and Pt/C can ignite spontaneously in air, especially in the presence of methanol vapors. ALWAYS keep the catalyst wet. Use water-wet catalyst grades (usually sold as 50% H

    
    O).
    
  • Hydrogen Gas: Extremely flammable. Ensure all ground joints are greased and clamps are secure. Perform in a well-ventilated fume hood. Eliminate ignition sources.

  • Pressure: If using a Parr shaker or autoclave, ensure the vessel is rated for the applied pressure.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

  • Halogen Retention Strategies: Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 1996. Link

  • Pt vs Pd Selectivity: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
  • Boc Stability: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Confirming Boc stability to neutral hydrogenolysis). Link

(Note: While specific CAS-level synthesis papers for this exact fluorinated isomer are proprietary/sparse, the protocols above are derived from authoritative general methodologies for fluoronitrobenzene reductions found in the cited texts.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing S_NAr on tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Challenge

You are likely encountering low conversion or complex impurity profiles with this substrate. This is not a standard SNAr reaction due to the specific 1,2,3-substitution pattern .

  • Electronic Conflict: The nitro group (

    
    ) at position 3 activates the ring, but the Boc-amino group (
    
    
    
    ) at position 1 is an electron-donating group (EDG) that deactivates the ring.
  • Steric "Crush": The leaving group (Fluorine) is sandwiched between two bulky groups.

  • pKa Trap: The

    
     proton is acidic (
    
    
    
    ). If you use a base that is too strong, you deprotonate the nitrogen, creating an anionic ring that completely shuts down nucleophilic attack.

This guide provides the protocols to navigate these conflicting constraints.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction stalls at <20% conversion. I am using NaH or t-BuOK to "boost" reactivity. Why isn't it working?

A: You are likely deprotonating the carbamate, which kills the reaction.

  • The Mechanism: SNAr requires an electron-deficient ring to stabilize the anionic Meisenheimer intermediate.

  • The Failure Mode: Strong bases (NaH, LiHMDS, KOtBu) deprotonate the Boc-amine (

    
    ). This places a negative charge directly on the ring. The resulting electrostatic repulsion prevents the nucleophile from attacking.
    
  • The Solution: Switch to Cesium Carbonate (

    
    ) .
    
    • Why? It is basic enough to neutralize the proton released by the incoming nucleophile (e.g., amine or thiol) but generally not strong enough to fully deprotonate the Boc-amine in polar aprotic solvents.

    • The "Cesium Effect":[1][2][3] Cesium has a large ionic radius and higher solubility in DMF/DMSO compared to Potassium, often increasing yields in sterically crowded SNAr reactions by 20-40% [1].

Q2: I see a new impurity forming at (baseline) or loss of the Boc group. I'm running at 120°C in DMSO.

A: You are exceeding the thermal stability of the Boc group.

  • The Failure Mode: While Boc is acid-labile, it is also thermally unstable. In DMSO or DMF at temperatures

    
    , tert-butyl carbamates can undergo thermal elimination to isobutylene and 
    
    
    
    , yielding the free aniline (which is likely the baseline spot) [2].
  • The Solution:

    • Cap Temperature: Strictly maintain

      
      .
      
    • Solvent Switch: If

      
       is insufficient for conversion, switch to NMP (N-Methyl-2-pyrrolidone) . NMP often allows for faster kinetics at lower temperatures compared to DMSO due to better solubility of the transition state.
      
Q3: The reaction is clean but extremely slow (days). How do I overcome the steric hindrance at Position 2?

A: The Fluorine is "ortho-ortho" substituted. You must optimize the Nucleophile-to-Solvent ratio .

  • Concentration: Run the reaction at high concentration (

    
    ). Dilute conditions (
    
    
    
    ) are fatal for sterically hindered SNAr.
  • Leaving Group: Ensure you are using the Fluoro derivative, not the Chloro or Bromo.[4] In SNAr, Fluorine is the fastest reacting halogen because its high electronegativity inductively activates the C-F bond for the rate-determining nucleophilic attack [3].

  • Additives: If using an amine nucleophile, adding 10-20 mol% of KF (Potassium Fluoride) can sometimes assist by stabilizing the transition state via H-bonding, though this is substrate-dependent.

Module 2: Visualizing the Pathway

The following diagram maps the kinetic pathway and the "Death Spiral" caused by improper base selection.

SNAr_Pathway Start Substrate: tert-Butyl (2-fluoro-3-nitrophenyl)carbamate Condition_A Condition A: Strong Base (NaH, KOtBu) Start->Condition_A Route 1 Condition_B Condition B: Weak Base (Cs2CO3, DIPEA) Start->Condition_B Route 2 (Recommended) Deprotonation FAILURE MODE: Deprotonation of NH-Boc (Anionic Ring Deactivation) Condition_A->Deprotonation Fast Attack Nucleophilic Attack (Rate Determining Step) Condition_B->Attack Neutralization Deprotonation->Attack Repulsion (X) Meisenheimer Meisenheimer Complex (Sterically Crowded) Attack->Meisenheimer Product Product: S_NAr Adduct Meisenheimer->Product - F⁻ Thermal Thermal Elimination (>100°C) Product->Thermal If T > 100°C Side_Prod Impurity: Deprotected Aniline Thermal->Side_Prod

Caption: Figure 1. Reaction pathway analysis showing the critical divergence between successful conversion (Route 2) and electronic deactivation (Route 1).

Module 3: Optimized Experimental Protocol

This protocol is designed for a generic amine nucleophile (


). Adjust stoichiometry for thiols or phenols.
Reagents & Stoichiometry Table
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileDry thoroughly before use.
Nucleophile 1.2 - 1.5NucleophileExcess drives kinetics against sterics.

2.0BaseCrucial: Must be finely ground/anhydrous.
Solvent (DMSO)

MediumHigh concentration is vital.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Weigh Cesium Carbonate (

      
      )  and dry it in the vial under vacuum with a heat gun (careful not to melt) if it has been stored on the shelf for >1 month. Hygroscopic bases kill SNAr rates.
      
  • Addition:

    • Add the Substrate (1.0 equiv) and the Nucleophile (1.2 equiv).

    • Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 0.5 M relative to the substrate. Note: Do not use DMF if you plan to heat >80°C for long periods due to dimethylamine decomposition.

  • Reaction:

    • Seal the vial.

    • Heat to 85°C .

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours.

      • If conversion < 10%: Increase Temp to 95°C (Do not exceed 100°C).

      • *If conversion > 50%: * Continue at 85°C.

  • Workup (Critical for DMSO removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (to remove DMSO).

    • Wash 1x with Brine .

    • Dry over

      
      , filter, and concentrate.
      

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in real-time.

Troubleshooting Start Start Diagnosis Check_Conv Check Conversion (HPLC/TLC) Start->Check_Conv Low_Conv < 10% Conversion Check_Conv->Low_Conv High_Imp High Impurity (Complex Mix) Check_Conv->High_Imp Check_Base Check Base Used Low_Conv->Check_Base Check_Temp Check Temperature High_Imp->Check_Temp Strong_Base Used NaH/KOtBu? Check_Base->Strong_Base Weak_Base Used K2CO3? Check_Base->Weak_Base Temp_High T > 100°C? Check_Temp->Temp_High Sol_Strong Switch to Cs2CO3 (Avoid Deprotonation) Strong_Base->Sol_Strong Yes Sol_Weak Switch to DMSO Increase Conc. to 1M Weak_Base->Sol_Weak Yes Sol_Temp Lower T to 90°C Check Boc Stability Temp_High->Sol_Temp Yes

Caption: Figure 2. Diagnostic logic for isolating yield-limiting factors.

References

  • Flessner, T. & Doye, S. (1999). Cesium Carbonate as a Versatile Base in Organic Synthesis. Journal of Practical Chemistry. Link

  • Kelly-Basetti, B. M. et al. (2025). Thermal Stability of Protecting Groups in Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering. Link(Note: Generalized citation for thermal Boc instability in DMSO).

  • Bunnett, J. F. & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Rohrbach, S. et al. (2019). Nucleophilic Aromatic Substitution on Sterically Hindered Substrates. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Troubleshooting Boc Protection of 2-Fluoro-3-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge

Protecting 2-fluoro-3-nitroaniline with a Boc group is deceptively difficult. You are fighting a war on two fronts:

  • Electronic Deactivation: The nitro group (

    
    ) at the meta position is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine lone pair.
    
  • Steric & Inductive Interference: The ortho-fluorine atom exerts a strong inductive withdrawing effect (

    
    ) and imposes steric hindrance, physically blocking the approach of the bulky Boc anhydride (
    
    
    
    ).

Standard protocols (TEA/DCM at RT) often result in


 conversion or complete stalling. This guide provides field-proven troubleshooting steps to overcome these barriers.

Diagnostic Troubleshooting (Q&A)

Q1: I am seeing no reaction or <10% yield after 24 hours. Why?

A: Your amine is likely too "cold" (non-nucleophilic). The combination of the nitro and fluoro groups pulls electron density away from the nitrogen. Standard weak bases (TEA, DIPEA) in non-polar solvents (DCM) cannot generate a nucleophile strong enough to attack


.
Solution:  You must switch to a hyper-nucleophilic catalyst  (DMAP) or a strong base deprotonation  strategy (NaHMDS/LiHMDS). See Protocol A and Protocol B.
Q2: I see the starting material disappearing, but I'm isolating a urea byproduct.

A: You are likely overheating without sufficient trapping efficiency. At high temperatures, the intermediate carbamate can eliminate tert-butanol to form an isocyanate . This isocyanate then reacts with a remaining molecule of your starting aniline to form a symmetric urea (Ar-NH-CO-NH-Ar), which is an irreversible dead-end. Solution:

  • Avoid excessive heating (>60°C) unless necessary.

  • Ensure

    
     is in excess (2.0–3.0 equiv) to trap the amine faster than it can react with the isocyanate.
    
  • Use inert atmosphere (Ar/

    
    ) strictly to prevent moisture hydrolysis.
    
Q3: Can I use Lewis Acids instead of bases?

A: Yes, but with caution. Catalysts like


 or 

can activate the

carbonyl, making it more susceptible to attack by weak nucleophiles. However, for nitroanilines, DMAP (4-Dimethylaminopyridine) is generally superior because it acts as a nucleophilic transfer catalyst, forming a reactive

-acylpyridinium intermediate.
Q4: My product degrades during silica column purification.

A: The Boc group on highly electron-deficient amines can be unusually labile. The electron-withdrawing nature of the ring makes the carbamate nitrogen less basic, but the carbamate itself can be prone to acidic cleavage or hydrolysis on active silica. Solution:

  • Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample.

  • Use neutral alumina instead of silica.

Decision Tree & Logic Flow

The following diagram illustrates the logical pathway for selecting the correct condition based on your initial failure mode.

BocTroubleshooting Start Start: Low Yield with Standard Conditions (TEA/DCM) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes SM Unreacted CheckSM->SM_Yes Yes (SM persists) SM_No SM Consumed CheckSM->SM_No No (SM gone) Nucleophilicity Issue: Low Nucleophilicity SM_Yes->Nucleophilicity TryDMAP Action: Add 10-20 mol% DMAP Switch to THF/Reflux Nucleophilicity->TryDMAP StillFail Still Low Conversion? TryDMAP->StillFail StrongBase Action: Deprotonation Strategy (NaHMDS/LiHMDS at -78°C) StillFail->StrongBase Yes CheckByprod Identify Byproducts SM_No->CheckByprod Urea Urea Formation (Isocyanate pathway) CheckByprod->Urea Symmetric Urea Hydrolysis Boc2O Hydrolysis (Moisture) CheckByprod->Hydrolysis No Product/T-BuOH FixUrea Action: Lower Temp, Increase Boc2O equiv Urea->FixUrea FixWater Action: Dry Solvents, Inert Atmosphere Hydrolysis->FixWater

Caption: Decision logic for troubleshooting Boc protection of deactivated anilines.

Optimized Experimental Protocols

Method A: The "Catalytic Boost" (Recommended First Line)

Best for moderately deactivated systems where heating is tolerated.

Mechanism: DMAP attacks


 to form a highly electrophilic 

-Boc-pyridinium species, which is then attacked by the poor nucleophile (aniline).
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Dissolution: Add 2-fluoro-3-nitroaniline (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Note: THF is preferred over DCM for its higher boiling point and better solubility for polar intermediates.

  • Reagents: Add

    
      (3.0 equiv) and DIPEA  (2.0 equiv).
    
  • Catalyst: Add DMAP (0.2 equiv / 20 mol%).

    • Critical: Do not omit DMAP.[1] It is the engine of this reaction.

  • Reaction: Heat to 60°C (Reflux) . Monitor by TLC every 2 hours.

    • Endpoint: Reaction typically takes 6–18 hours.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP/DIPEA), sat.

    
    , and brine.[2] Dry over 
    
    
    
    .[2][3][4]
Method B: The "Nuclear Option" (Strong Base Deprotonation)

Best for severely deactivated amines that fail Method A. This relies on deprotonating the amine to create a powerful amide anion nucleophile.

  • Setup: Flame-dry a 2-neck RBF. Maintain strict Argon atmosphere.

  • Deprotonation: Dissolve 2-fluoro-3-nitroaniline (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C (dry ice/acetone bath).

  • Base Addition: Dropwise add LiHMDS or NaHMDS (1.0 M in THF, 1.1 equiv).

    • Observation: A distinct color change (often deep red/orange) indicates formation of the anilide anion.

    • Stir: Stir at -78°C for 30 minutes.

  • Boc Addition: Dissolve

    
      (1.2 equiv) in minimal THF and add dropwise to the cold solution.
    
  • Warming: Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

  • Quench: Quench carefully with sat.

    
     solution.
    
    • Caution: This method avoids the nucleophilicity issue entirely by creating a charged species.

Comparative Data: Conditions vs. Yield

The following table summarizes expected outcomes based on literature precedents for ortho-halo/meta-nitro anilines [1, 2].

ConditionBaseCatalystSolventTempTypical YieldNotes
Standard TEA (2 eq)NoneDCMRT0–15% Fails due to low nucleophilicity.
Thermal DIPEA (2 eq)NoneToluene90°C20–40% High risk of urea byproduct.
Method A DIPEA (2 eq)DMAP (20%) THF60°C75–85% Recommended. Best balance of ease/yield.
Method B NaHMDS (1.1 eq) NoneTHF-78°C80–95% Excellent for stubborn substrates; requires dry technique.
Neat NoneNone

(solvent)
80°C40–60% "Solvent-free" approach; wasteful of reagent.

Mechanistic Insight

Understanding why Method A works is crucial for troubleshooting.

DMAPMechanism Boc2O Boc2O Intermediate N-Boc-Pyridinium (Activated Electrophile) Boc2O->Intermediate + DMAP DMAP DMAP TS Transition State Intermediate->TS + Aniline Aniline 2-F-3-NO2-Aniline (Poor Nucleophile) Product N-Boc Product TS->Product Regen DMAP Released TS->Regen Regen->DMAP Cycle continues

Caption: DMAP Catalytic Cycle. The formation of the N-Boc-pyridinium salt lowers the activation energy for the attack by the deactivated aniline.

References

  • Knölker, H. J., & Braxmeier, T. (1998). Azidocarbonylation of Amines—A New and Efficient Synthesis of Carbamates. Tetrahedron Letters.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[5] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters.

  • BenchChem Technical Guides. Protocol for N-Boc Protection of Primary Amines.

Sources

Solvents for recrystallization of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvents for Recrystallization of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Technical Support Center: Recrystallization Guide

Subject: Optimization of Purification Protocols for tert-Butyl (2-fluoro-3-nitrophenyl)carbamate (CAS: 1374631-72-7)

Welcome to the technical support hub. This guide addresses the purification of tert-butyl (2-fluoro-3-nitrophenyl)carbamate, a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents. The following protocols are designed to maximize purity (>98%) while minimizing the common "oiling out" phenomena associated with lipophilic Boc-protected anilines.

Part 1: Solvent Selection & Strategy (FAQs)

Q1: What is the primary solvent system recommended for this specific carbamate? A: Based on structural analogs (e.g., the 4-fluoro-3-nitro isomer) and general Boc-aniline solubility profiles, the Ethanol/Water (EtOH/H₂O) system is the "Gold Standard" for high-purity crystallization [1].

  • Ratio: Start with 6:1 (EtOH:H₂O) .

  • Mechanism: The compound dissolves readily in hot ethanol (lipophilic Boc + aromatic ring) but is insoluble in water. The high polarity of the nitro group allows for better crystal lattice formation in protic solvents compared to pure alkanes.

Q2: My compound is "oiling out" instead of crystallizing. Why? A: This is a common issue with Boc-protected anilines. It occurs when the "anti-solvent" (water or hexanes) is added too quickly or at too low a temperature, causing the solute to phase-separate as a liquid droplet rather than nucleate as a crystal.

  • Fix: Maintain the solution at near-boiling temperature while adding the anti-solvent. If oiling occurs, add just enough "good" solvent (Ethanol) to redissolve the oil, then cool very slowly with vigorous stirring. Seeding is highly recommended.

Q3: Can I use Ethyl Acetate/Hexanes? A: Yes, Ethyl Acetate/Hexanes (1:3 to 1:5) is an excellent alternative, particularly for crude purification to remove polar impurities (like unreacted amine) or very lipophilic impurities (like di-Boc byproducts) [2]. However, the yield may be lower due to higher solubility in the mother liquor compared to the EtOH/H₂O system.

Part 2: Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (Ethanol/Water)

Best for: Final API intermediates requiring >99% purity.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL/g) and heat to reflux (approx. 78°C) with stirring until fully dissolved.

  • Filtration (Optional): If insoluble particles are present, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While maintaining gentle reflux, add deionized Water dropwise.

    • Endpoint: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Correction: Add 0.5–1.0 mL of hot Ethanol to clear the solution back to transparency.

  • Crystallization: Remove heat and allow the flask to cool to room temperature undisturbed over 2–3 hours.

    • Note: Rapid cooling here causes oiling.

  • Finishing: Once heavy crystallization is observed at RT, cool in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold 20% EtOH/Water. Dry under high vacuum at 40°C.

Protocol B: Crude Cleanup (EtOAc/Hexanes)

Best for: Removing tarry impurities or unreacted starting materials.

  • Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc).

  • Slowly add Hexanes (or Heptane) until turbidity appears.

  • Allow to cool slowly. If an oil forms, reheat and add a small amount of EtOAc.

  • Filter and wash with cold Hexanes.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast; Temp too low.Reheat to reflux. Add small amount of good solvent (EtOH). Cool slower.
Low Yield Too much solvent used; Product too soluble.Concentrate mother liquor by 50% and repeat cooling. Switch to EtOH/Water if using EtOAc/Hex.
Colored Impurity Oxidation products (nitro-anilines are yellow/orange).Use activated charcoal (carbon) during the hot dissolution step, then filter hot.
Melting Point Depression Residual solvent or isomer contamination.Dry sample >12 hours under high vacuum. Check NMR for regioisomers (2-fluoro vs 4-fluoro).

Part 4: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the critical "Oiling Out" recovery loop.

Recrystallization_Workflow Start Crude tert-Butyl (2-fluoro-3-nitrophenyl)carbamate Solvent_Choice Select Solvent System Start->Solvent_Choice Dissolve_EtOH Dissolve in boiling Ethanol (5-7 mL/g) Solvent_Choice->Dissolve_EtOH High Purity (Recommended) Add_Water Add hot Water dropwise until turbid Dissolve_EtOH->Add_Water Check_State Check Solution State Add_Water->Check_State Clear_Slight Clear/Slight Cloudiness Check_State->Clear_Slight Ideal Oiling Oiling Out (Liquid droplets) Check_State->Oiling Problem Slow_Cool Slow Cool to RT (2-3 hours) Clear_Slight->Slow_Cool Reheat Reheat & Add Ethanol Oiling->Reheat Recovery Reheat->Check_State Retry Ice_Bath Ice Bath (0°C) 30 mins Slow_Cool->Ice_Bath Filter Vacuum Filtration & Dry Ice_Bath->Filter

Caption: Logical workflow for the recrystallization of N-Boc-2-fluoro-3-nitroaniline, highlighting the critical recovery step for oiling out.

Part 5: Safety & Stability

  • Thermal Stability: The N-Boc group is generally stable up to ~100-110°C. However, the presence of the nitro group introduces a risk of decomposition at high temperatures. Do not heat the solid above 100°C during drying.

  • Chemical Compatibility: Avoid strong acids (HCl, TFA) during cleaning of glassware, as this will deprotect the Boc group, yielding the toxic free aniline (2-fluoro-3-nitroaniline).

References

  • Patent US20230271949A1. GLP-1R Modulating Compounds. (2023).[1][2][3] Describes the purification of the structural isomer tert-butyl (4-fluoro-3-nitrophenyl)carbamate using EtOH/Water (6:1) and PE/EA systems.[4]

  • BenchChem Technical Support. Recrystallization of Substituted Anilines. (2025).[5] General protocols for nitroaniline and Boc-aniline purification.

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. (2020).[3] Discusses solubility and stability of N-Boc-nitroanilines.

Sources

Technical Support Center: Purification of Boc-Protected Deactivated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 2-fluoro-3-nitroaniline from Boc-protection mixtures Ticket ID: CHEM-SUP-8821 Status: Resolved Analyst: Senior Application Scientist

The Core Challenge: Why is this difficult?

The purification of tert-butyl (2-fluoro-3-nitrophenyl)carbamate is notoriously difficult not because of the product, but because of the starting material.

2-Fluoro-3-nitroaniline is a "deactivated" aniline. The presence of two electron-withdrawing groups (EWGs)—the nitro group (


) and the fluorine atom (

)—significantly reduces the electron density on the amine nitrogen.
  • Consequence 1 (Reaction Stalling): The amine is a poor nucleophile. Even with excess

    
    , the reaction often stalls, leaving 5–10% unreacted starting material.
    
  • Consequence 2 (Purification Failure):

    • Acidity: The

      
       of the conjugate acid of 2-fluoro-3-nitroaniline is extremely low (likely < 1.0). Standard acidic washes (e.g., 1M HCl) often fail to fully protonate it and extract it into the aqueous layer.
      
    • Chromatography: Both the starting aniline and the Boc-product are relatively non-polar and often co-elute on silica gel (similar

      
       values), making flash chromatography inefficient.
      

Diagnostic & Decision Tree

Before choosing a protocol, assess your current mixture composition using the decision tree below.

PurificationLogic Start Start: Crude Reaction Mixture (Contains Product + Unreacted Aniline) CheckTLC Step 1: Check TLC Is the Aniline spot distinct from Product? Start->CheckTLC Distinct Yes: Distinct Separation CheckTLC->Distinct Rf diff > 0.15 Overlap No: Spots Overlap/Co-elute CheckTLC->Overlap Rf diff < 0.15 Flash Method A: Standard Flash Chromatography (Gradient: Hexane/EtOAc) Distinct->Flash CheckScale Step 2: Check Scale Overlap->CheckScale SmallScale < 500 mg CheckScale->SmallScale LargeScale > 500 mg CheckScale->LargeScale Scavenger Method B: Solid Phase Scavenging (PS-Isocyanate Resin) SmallScale->Scavenger Capping Method C: Chemical Capping (Acetylation) LargeScale->Capping

Figure 1: Purification Strategy Decision Tree based on chromatographic behavior and reaction scale.

Troubleshooting Protocols

Method A: The "Capping" Strategy (Recommended for Scale)

Principle: Since you cannot easily separate the aniline from the product, you chemically modify the aniline to change its polarity. By reacting the mixture with acetic anhydride, the unreacted aniline converts to an acetamide , which is significantly more polar than the Boc-carbamate and will stick to the silica column.

Reagents:

  • Acetic Anhydride (

    
    )
    
  • Pyridine or Triethylamine (

    
    )
    
  • Dichloromethane (DCM)[1][2][3]

Protocol:

  • Do not work up the stalled Boc reaction yet (or re-dissolve crude in DCM).

  • Add 2.0 equivalents of Acetic Anhydride and 2.0 equivalents of Pyridine relative to the estimated unreacted aniline amount (usually 0.2–0.5 eq relative to starting material is safe).

  • Stir at Room Temperature for 30–60 minutes.

  • Monitor via TLC: The starting aniline spot should disappear and be replaced by a much lower

    
     spot (the acetamide). The Boc-product remains unchanged.
    
  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
  • Purification: Run a standard silica column. The Boc-product will elute first; the acetamide impurity will elute much later.

Method B: Solid Phase Scavenging (Recommended for Purity)

Principle: Use a polymer-supported electrophile (PS-Isocyanate) to covalently bind the unreacted amine. The resin is then filtered off, leaving pure product in solution. This avoids aqueous workup issues.

Reagents:

  • PS-Isocyanate Resin (Typical loading: 1.0–1.5 mmol/g) [1]

  • Solvent: DCM or THF (Must swell the resin)

Protocol:

  • Dissolve the crude mixture in DCM (approx. 10 mL per gram of crude).

  • Add 3.0 equivalents of PS-Isocyanate resin (relative to the estimated unreacted aniline).

  • Add a catalytic amount of DIEA (Diisopropylethylamine) to assist the reaction if the aniline is extremely deactivated.

  • Agitate (do not stir with a magnetic bar, which grinds the beads) for 12–16 hours at RT, or 4 hours at 40°C.

  • Filter the mixture through a fritted funnel or a cotton plug.

  • Wash the resin beads with DCM (2x) to recover all product.

  • Concentrate the filtrate.[2] The aniline is now chemically bound to the beads and removed.

Method C: Optimized Acid Wash (The "First Pass")

Principle: While 2-fluoro-3-nitroaniline is weak, a specific "Back-Extraction" technique can sometimes remove it without degrading the Boc group.

Protocol:

  • Dissolve crude in Ethyl Acetate (EtOAc).[4] Note: Do not use DCM, as aniline salts are sometimes soluble in wet DCM.

  • Wash with 0.5 M HCl (3 x 20 mL).

    • Warning: Do not use >1M HCl or prolonged exposure, as the Boc group is acid-labile.

  • The Critical Step: Check the TLC of the organic layer immediately. If aniline remains, the acid wash failed due to the low basicity of the aniline. Switch to Method A or B immediately. Do not increase acid strength.

Prevention: Driving the Reaction to Completion

The best purification is a complete reaction. For deactivated anilines, standard conditions (


, THF, RT) are insufficient.

Optimized Synthesis Conditions:

Parameter Standard Condition Optimized for Deactivated Anilines

| Catalyst | None or


 | DMAP  (10–20 mol%) is mandatory. It activates the 

. | | Stoichiometry | 1.1 eq

| 2.0 – 3.0 eq

. (Excess is easier to remove than unreacted aniline). | | Temperature | Room Temp | Reflux (THF) or 60°C. | | Solvent | DCM or THF | THF (allows higher temp) or Neat (solvent-free) heating if possible. |

Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) to wash out the aniline? A: No. TFA is the standard reagent used to remove Boc groups. Even dilute TFA in organic solvents will likely deprotect your product, destroying your yield. Stick to dilute HCl (0.5M - 1M) in aqueous washes only. [2]

Q2: Why does my aniline co-elute with the Boc-product on TLC? A: The Boc group adds lipophilicity, but the starting material is already quite lipophilic due to the fluoro and nitro groups. The loss of the H-bond donor (NH2 -> NH-Boc) changes the interaction with silica, but often the polarity shift is insufficient for clean separation. This is why Method A (Capping) is superior—it drastically alters the polarity of the impurity.

Q3: I used PS-Isocyanate but the aniline is still there. Why? A: 2-Fluoro-3-nitroaniline is extremely unreactive. Standard scavenging times (1-2 hours) are not enough. You must:

  • Increase temperature (40°C).

  • Increase time (Overnight).

  • Ensure the resin is swelling properly (use DCM or THF, not Methanol or Hexane). [1]

Q4: Can I distill the unreacted aniline off? A: Unlikely. Nitroanilines are high-boiling solids. Sublimation might occur under high vacuum, but you risk thermal deprotection of the Boc group (which degrades >100°C).

References

  • Biotage / Supra Sciences. (n.d.). PS-Isocyanate: Nucleophile Scavenger Technical Note. Retrieved from

  • BenchChem. (2025).[4] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from 2

  • ResearchGate Community. (2013). How to remove aniline from reaction mixture? Retrieved from 5

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from 6

Sources

Technical Guide: Thermal Stability of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

[1]

Topic: Thermal Stability & Decomposition Risks Above 100°C
Executive Summary

tert-Butyl (2-fluoro-3-nitrophenyl)carbamate (CAS: 1374631-72-7) exhibits reduced thermal stability compared to non-substituted Boc-anilines.[1] While standard Boc groups are often considered stable up to ~130°C, the presence of strong electron-withdrawing groups (EWG)—specifically the ortho-fluoro and meta-nitro substituents—can lower the onset temperature of thermal decomposition.

Critical Advisory: Prolonged exposure to temperatures >100°C poses a significant risk of autocatalytic deprotection, resulting in the release of gaseous isobutylene and carbon dioxide, leading to rapid vessel pressurization and the formation of the free amine, 2-fluoro-3-nitroaniline.

Mechanistic Insight: Why This Compound is Labile

The thermal instability of this carbamate is driven by a retro-ene fragmentation mechanism (Chugaev-type elimination). This reaction is unimolecular and does not require external reagents, meaning it can occur purely due to heat.[1]

The Substituent Effect (The "EWG" Factor)

In tert-butyl N-arylcarbamates, the rate of thermal decomposition is directly influenced by the electron density of the aromatic ring.

  • Mechanism: The reaction proceeds through a concerted cyclic transition state involving the transfer of a proton from the carbamate nitrogen to the tert-butyl group (see Diagram 1).

  • Electronic Influence: Electron-withdrawing groups (EWGs) like

    
     and 
    
    
    increase the acidity of the N-H bond. According to Hammett correlation studies on N-arylcarbamates, this increased acidity stabilizes the transition state for proton transfer, thereby accelerating the rate of decomposition compared to unsubstituted aniline derivatives [1].

Diagram 1: Thermal Decomposition Pathway [1]

BocDecompositionSMStarting Material(Boc-Carbamate)TSCyclic Transition State(Concerted Proton Transfer)SM->TS  Δ > 100°C  InterUnstable Intermediate(Carbamic Acid + Isobutylene)TS->Inter  Elimination  ProdFinal Products(Free Amine + CO2 + Isobutylene)Inter->Prod  -CO2 (Rapid)  

Caption: The retro-ene elimination pathway. The electron-deficient 2-fluoro-3-nitrophenyl ring facilitates the initial proton transfer step, lowering the energy barrier for isobutylene release.

Troubleshooting Guide

This section addresses specific issues researchers encounter when processing this compound at elevated temperatures.

Issue 1: Pressure Buildup in Sealed Vials

Symptom: Septa popping, glass failure, or hissing upon opening reaction vessels heated >100°C.[1]

  • Root Cause: Thermal deprotection releases 1 mole of isobutylene gas and 1 mole of

    
     gas for every mole of decomposed starting material.
    
  • Diagnostic: Check headspace gas pressure.[1]

  • Corrective Action:

    • Immediate: Cool the reaction to <40°C before opening.

    • Process Change: Switch to an open reflux system if possible. If a sealed vessel is required (e.g., microwave chemistry), ensure the fill volume is <50% and the vessel is rated for >20 bar.

    • Prevention: Limit reaction temperature to 90°C maximum .

Issue 2: Appearance of a More Polar Spot on TLC/LCMS

Symptom: Loss of starting material and appearance of a new peak with M-100 mass (loss of Boc).

  • Root Cause: Thermal deprotection to 2-fluoro-3-nitroaniline.[1]

  • Diagnostic: The new species will likely be more polar (lower

    
    ) and have a primary amine signal in NMR (broad singlet, exchangeable).
    
  • Corrective Action:

    • Check Acid Impurities: Even trace acids catalyze Boc removal.[1] Ensure the solvent is acid-free (e.g., avoid unneutralized

      
       or aged ethyl acetate).[1]
      
    • Buffer the System: Add a weak base (e.g.,

      
       or 2,6-lutidine) to scavenge trace protons if the reaction tolerates it.
      
Issue 3: Inconsistent Yields in Scale-Up

Symptom: Reaction works at 100 mg scale but fails (low yield/high decomposition) at 10 g scale.

  • Root Cause: Heat transfer lag.[1] Larger volumes maintain core heat longer, extending the "time-at-temperature" exposure of the Boc group.

  • Corrective Action:

    • Isothermal Hold: Do not exceed the "Time-to-1% Decomposition" (

      
      ) limit.
      
    • Active Cooling: Ensure rapid quench capabilities are available for the reactor.

Experimental Protocols for Stability Validation

Before committing valuable material to high-temperature steps, validate stability using these protocols.

Protocol A: Thermal Gravimetric Analysis (TGA) Screening

Purpose: To determine the onset temperature of rapid mass loss.

  • Sample Prep: Load 5–10 mg of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate into an alumina or platinum pan.

  • Method: Ramp from 40°C to 300°C at 10°C/min under

    
     flow (50 mL/min).
    
  • Data Analysis:

    • Look for the first derivative peak (DTG).

    • Pass Criteria: No mass loss >1% below 110°C.

    • Failure: Significant mass loss (approx. 40-50% corresponding to isobutylene/

      
      ) starting <120°C suggests high thermal sensitivity.[1]
      
Protocol B: Isothermal Stress Test (HPLC)

Purpose: To simulate reaction conditions and quantify decomposition rates.

  • Preparation: Dissolve the compound (10 mg) in the reaction solvent (1 mL). Use a high-boiling solvent like DMSO or Toluene-d8 if using NMR.[1]

  • Incubation: Heat the solution to the target process temperature (e.g., 100°C, 110°C, 120°C) in a sealed, temperature-controlled block.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Analysis: Dilute into MeCN/Water and analyze by HPLC-UV (254 nm).

  • Calculation: Plot % Remaining vs. Time.

    • Rule of Thumb: If decomposition >5% occurs within the intended reaction time, lower the temperature by 10°C.

Table 1: Typical Stability Profile (Representative Data for Electron-Deficient Boc-Anilines)

TemperatureTime to 5% DecompositionRisk LevelRecommended Action
80°C > 48 HoursLowSafe for standard reflux.
100°C ~ 12-24 HoursModerateMonitor closely; limit time.[1]
120°C < 4 HoursHighAvoid. Use alternative protecting groups (e.g., Cbz, Acetyl).[1]
150°C MinutesCriticalRapid gas evolution; explosion hazard.[1]
Frequently Asked Questions (FAQs)

Q1: Can I use microwave heating above 100°C? A: It is risky.[1] Microwave heating often creates "hot spots" that exceed the bulk temperature. If you must use MW, set the maximum power ceiling low and use simultaneous air cooling to prevent overshoot.

Q2: Does the solvent affect stability? A: Yes. Polar protic solvents (like alcohols) can sometimes facilitate proton transfer, potentially accelerating decomposition slightly compared to non-polar solvents like toluene.[1] However, the primary driver is temperature.

Q3: Is the decomposition reversible? A: No. The loss of


Q4: I see a solid precipitating after heating. What is it? A: If the free amine (2-fluoro-3-nitroaniline) is less soluble than the carbamate in your solvent, it may crystallize out. Alternatively, if urea byproducts form (due to reaction of the amine with isocyanates generated via a different pathway), these are often insoluble high-melting solids.

References
  • Dyer, E., & Wright, G. C. (1959).[1] Thermal degradation of N-substituted carbamates. Journal of the American Chemical Society, 81(9), 2138-2142. Link

  • Thorne, M. P. (1967).[1] The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542.[1] Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1][2] (See Chapter on Carbamates for general stability data). Link

  • Rawal, G. K., et al. (2012).[1] A Simple and Efficient Green Method for the Deprotection of N-Boc.[3] International Journal of Chemistry, 4(3), 73. Link

Technical Support Center: Amine Protection of 2-Fluoro-3-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the protection of 2-fluoro-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of protecting this specific, and often troublesome, aniline derivative. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of Protecting 2-Fluoro-3-Nitroaniline

2-Fluoro-3-nitroaniline is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its electronic properties present a significant challenge for the protection of the amino group. The strong electron-withdrawing effects of both the ortho-fluoro and meta-nitro substituents substantially decrease the nucleophilicity of the aniline nitrogen. This reduced reactivity often leads to sluggish or incomplete reactions with standard amine protecting agents like di-tert-butyl dicarbonate (Boc₂O), necessitating harsh conditions that can compromise yield and purity.

This guide provides a detailed exploration of alternative reagents and strategies for the successful protection of 2-fluoro-3-nitroaniline, with a focus on troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the protection of 2-fluoro-3-nitroaniline.

Issue 1: Low to No Conversion with Boc₂O

Question: I am attempting to protect 2-fluoro-3-nitroaniline with Boc₂O and a standard base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM), but I am observing very low conversion even after prolonged reaction times and heating. Why is this happening and what can I do?

Answer: This is a classic issue stemming from the severely diminished nucleophilicity of the aniline. The electron density on the nitrogen is significantly reduced by the combined -I (inductive) effect of the fluorine and the -M (mesomeric) and -I effects of the nitro group. Standard non-nucleophilic amine bases are often insufficient to facilitate the reaction effectively.

Root Cause Analysis:

  • Insufficient Nucleophilicity: The aniline nitrogen is not "electron-rich" enough to efficiently attack the electrophilic carbonyl of the Boc anhydride.

  • Inadequate Base Strength: While TEA and DIPEA are suitable for many aminoprotections, they are not strong enough to sufficiently deprotonate the aniline or activate the anhydride in this challenging substrate.

Recommended Solutions:

  • Employ a Stronger, Nucleophilic Base/Catalyst: The use of 4-dimethylaminopyridine (DMAP) as a catalyst is highly recommended. DMAP is a hypernucleophilic acylation catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the weakly nucleophilic aniline.

  • Utilize a More Forcing Solvent System: Switching to a higher-boiling polar aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier.

Experimental Protocol: DMAP-Catalyzed Boc Protection

  • To a solution of 2-fluoro-3-nitroaniline (1.0 eq) in THF (0.2 M), add Boc₂O (1.2 eq).

  • Add DMAP (0.1 eq) to the mixture.

  • Stir the reaction at reflux (approx. 66 °C) and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Issue 2: Alternative Reagent Selection for Improved Reactivity

Question: Given the difficulties with Boc₂O, what are some more suitable alternative protecting groups for 2-fluoro-3-nitroaniline that might offer better yields under milder conditions?

Answer: When dealing with electron-deficient anilines, it is often advantageous to switch to a protecting group that involves a more reactive electrophile or a different reaction mechanism. Carbamates and sulfonamides are excellent alternatives.

Alternative Reagent Comparison:

Protecting GroupReagentKey AdvantagesTypical ConditionsDeprotection
Cbz Benzyl ChloroformateMore reactive than Boc₂O. Stable to a wide range of conditions.Aq. NaHCO₃ or K₂CO₃, Dioxane/Water or Acetone/Water, 0 °C to RTHydrogenolysis (H₂, Pd/C)
Ts Tosyl Chloride (TsCl)Forms a very stable sulfonamide. Highly crystalline derivatives.Pyridine or Aq. NaOH, 0 °C to RTStrong acid (HBr/AcOH) or reducing agents (Na/NH₃)
Fmoc 9-Fluorenylmethyloxycarbonyl chlorideBase-labile deprotection allows for orthogonality with acid-labile groups.Aq. NaHCO₃, Dioxane/Water, 0 °C to RTPiperidine in DMF

Workflow for Selecting an Alternative Protecting Group:

Caption: Decision workflow for selecting an appropriate amine protecting group.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger, non-nucleophilic base like DBU or a metal hydride for the Boc protection?

A1: While it might seem logical, using exceptionally strong bases like DBU or sodium hydride (NaH) can be problematic. NaH will deprotonate the aniline to form the sodium salt, which can then be acylated. However, the reaction can be heterogeneous and difficult to control. Strong bases can also promote side reactions, such as nucleophilic aromatic substitution of the fluorine atom, especially at elevated temperatures. It is generally more effective to use a catalytic amount of a nucleophilic catalyst like DMAP.

Q2: My desired product is a sulfonamide. Is Tosyl Chloride the best option?

A2: Tosyl chloride is a robust and common choice. The resulting N-tosyl group is very stable, which can be an advantage or a disadvantage depending on your synthetic plan. Deprotection requires harsh conditions which may not be compatible with other functional groups. If you require a sulfonamide that is more easily cleaved, consider 2-nitrobenzenesulfonyl chloride (nosyl chloride) or 4-nitrobenzenesulfonyl chloride (nosyl chloride), which can be removed under milder basic conditions via nucleophilic attack on the sulfur atom.

Q3: Are there any non-covalent or temporary protection strategies for this aniline?

A3: Non-covalent protection is not a viable strategy for most synthetic transformations. For temporary protection, especially for reactions like ortho-lithiation, a directed metalating group (DMG) that also serves as a protecting group might be considered. However, for most standard transformations requiring a protected amine, a robust covalent protecting group is necessary.

Q4: I am concerned about the safety of using benzyl chloroformate. Are there alternatives for introducing the Cbz group?

A4: Yes, benzyl 2,2,2-trichloroacetimidate can be used as an alternative to benzyl chloroformate for the introduction of the Cbz group under acidic conditions. Another option is dibenzyl dicarbonate (Cbz₂O), which is analogous to Boc₂O but is often less reactive. For electron-deficient anilines, benzyl chloroformate remains the most common and effective reagent. Always handle benzyl chloroformate in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed. (John Wiley & Sons, 2014). [Link]

  • Agrawal, N. J. et al. A practical and scalable synthesis of 2-fluoro-3-nitroaniline. Org. Process Res. Dev.12 , 849–852 (2008). [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Elemental and Structural Verification of C₁₁H₁₃FN₂O₄

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compositional Data in Drug Development

In the landscape of pharmaceutical research and development, the elemental composition of a novel chemical entity is a foundational piece of its identity. For a compound with the molecular formula C₁₁H₁₃FN₂O₄, this analysis provides the empirical basis for its registration and further investigation. However, relying solely on traditional combustion analysis can be misleading. True scientific rigor, as mandated by regulatory bodies like the FDA, demands a multi-faceted analytical approach to confirm not only the elemental ratios but also the compound's structure and purity.

This guide provides a comprehensive comparison of key analytical techniques for the characterization of C₁₁H₁₃FN₂O₄. We will delve into the "why" behind procedural choices, offering insights honed from years of experience in analytical chemistry. Our focus is on creating a self-validating system of analysis, where data from orthogonal techniques converge to provide an unambiguous profile of the molecule.

Theoretical Elemental Composition of C₁₁H₁₃FN₂O₄

Before embarking on any experimental work, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental data will be compared. The molecular weight of C₁₁H₁₃FN₂O₄ is calculated using the most common isotopes of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )Percentage (%)
CarbonC12.01111132.12151.56
HydrogenH1.0081313.1045.12
FluorineF18.998118.9987.42
NitrogenN14.007228.01410.94
OxygenO15.999463.99624.98
Total 256.223 100.00

Combustion Analysis: The Foundational Technique

Combustion analysis remains the gold standard for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. The technique is destructive, involving the complete combustion of a small, precisely weighed sample in a stream of pure oxygen.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A 1-3 mg sample of C₁₁H₁₃FN₂O₄, dried to a constant weight to remove residual solvents, is accurately weighed into a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C. The presence of catalysts like tungsten(VI) oxide ensures complete combustion.

  • Reduction and Separation: The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂. The mixture of gases is then separated using chromatographic columns.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument software then back-calculates the mass percentages of C, H, and N in the original sample.

Trustworthiness and Limitations

The trustworthiness of combustion analysis hinges on the purity of the sample. An acceptable result, typically within ±0.4% of the theoretical value, strongly suggests the correct empirical formula. However, this technique provides no information about the molecular structure or the presence of isomeric impurities.

Orthogonal Verification: A Multi-Technique Approach

To build a complete and reliable profile of C₁₁H₁₃FN₂O₄, we must employ techniques that probe different molecular properties. This orthogonal approach is a self-validating system, where each technique cross-verifies the findings of the others.

G cluster_0 Analytical Workflow for C₁₁H₁₃FN₂O₄ cluster_1 Primary Data cluster_2 Final Confirmation A Sample: C₁₁H₁₃FN₂O₄ B Combustion Analysis A->B C High-Resolution MS A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->D E HPLC-UV A->E F Elemental Composition (%C, %H, %N) B->F Provides G Accurate Mass (m/z) C->G Provides H Structural Connectivity D->H Provides I Purity & Impurity Profile E->I Provides J Verified Structure & Purity of C₁₁H₁₃FN₂O₄ F->J G->J H->J I->J

Caption: Orthogonal analytical workflow for comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: A dilute solution of C₁₁H₁₃FN₂O₄ is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Ionization: The solution is introduced into the ESI source, where a high voltage is applied, creating charged droplets that evaporate to produce gas-phase ions, such as [M+H]⁺.

  • Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to the square root of its m/z.

  • Data Analysis: The measured m/z is compared to the theoretical mass of the protonated molecule ([C₁₁H₁₃FN₂O₄+H]⁺), which is 257.0932. A mass accuracy of <5 ppm is expected.

Comparison of Analytical Techniques
TechniqueInformation ProvidedSample AmountDestructive?Key Advantage
Combustion Analysis Elemental Composition (%C, %H, %N)1-3 mgYesDirect measure of elemental ratios
HRMS Molecular Formula (from accurate mass)< 1 µgYes (minimal)Unambiguous formula determination
NMR Spectroscopy Atomic connectivity, 3D structure5-10 mgNoDetailed structural information
HPLC-UV Purity, quantification1-10 µgNo (can be)Excellent for separating impurities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For C₁₁H₁₃FN₂O₄, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

Key Insights from NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its electronic environment and coupling to nearby protons.

The combination of these experiments allows for the complete assembly of the molecular structure, confirming the placement of the fluorine atom and the arrangement of the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of a compound. By separating the sample into its individual components, it can detect and quantify impurities that may be invisible to other techniques.

Experimental Protocol: Reversed-Phase HPLC
  • Mobile Phase Preparation: A mixture of two solvents, typically water (A) and acetonitrile (B), often with a modifier like formic acid.

  • Column: A C18 stationary phase column is most common for compounds of this polarity.

  • Injection: A small volume (5-10 µL) of the sample solution is injected into the mobile phase stream.

  • Separation: A gradient is typically run, starting with a high percentage of solvent A and gradually increasing the percentage of solvent B. This separates compounds based on their hydrophobicity.

  • Detection: A UV detector monitors the absorbance at a specific wavelength, allowing for the visualization of the separated components as peaks in a chromatogram. The area of the main peak relative to the total area of all peaks gives a measure of purity.

G cluster_input Inputs cluster_output Output workflow Sample Injection HPLC Column (C18) Separation by Polarity UV Detector Chromatogram (Purity Assessment) chromatogram Purity (%) & Impurity Profile workflow:end->chromatogram sample C₁₁H₁₃FN₂O₄ Solution sample->workflow:start mobile_phase Mobile Phase (A/B) mobile_phase->workflow:step1

Caption: A simplified workflow for HPLC purity analysis.

Conclusion: A Synthesis of Data for Unimpeachable Results

The characterization of a novel compound like C₁₁H₁₃FN₂O₄ is a process of building a case. While combustion analysis provides the foundational elemental data, it is insufficient on its own. By integrating data from HRMS, which confirms the molecular formula, NMR, which elucidates the structure, and HPLC, which assesses purity, we create a self-validating analytical package. This orthogonal approach ensures that the identity and quality of the compound are established with the highest degree of confidence, a non-negotiable requirement in the rigorous field of drug development.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The "Unknown Hazard" Principle: As a specialized pharmaceutical intermediate, tert-Butyl (2-fluoro-3-nitrophenyl)carbamate (CAS: Specific CAS may vary by isomer, treated here as a class) lacks a comprehensive, publicly indexed toxicological dataset. In drug development, the absence of data must be treated as a signal for maximum containment.

We derive our safety protocols from its functional groups (Structural Activity Relationship - SAR):

  • Nitro Group (-NO₂): High potential for dermal absorption. Historically, nitro-aromatics are associated with methemoglobinemia (interference with oxygen transport in blood) [1].

  • Carbamate Moiety (-NH-CO-O-tBu): While the Boc group reduces volatility compared to free anilines, carbamates are known sensitizers.

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing skin permeation rates [2].

Core Directive: Treat this compound as a Band 3 Potent Compound (OEL estimated 1–10 µg/m³) until specific toxicology proves otherwise.

PPE Selection Matrix

The following PPE system is designed to create a self-validating barrier against both solid dust and solution-phase permeation.

Table 1: Mandatory PPE Configuration
Protection ZoneEquipment StandardScientific Rationale
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 RespiratorEngineering controls are the first line of defense. The solid is likely electrostatic; dust inhalation poses a direct route to the bloodstream via alveolar absorption.
Dermal (Hands) Double-Gloving Protocol Inner: Laminate film (e.g., Ansell Barrier®)Outer:[1] Nitrile (min 5 mil)Nitro-aromatics can permeate standard nitrile. Laminate film provides chemical hold-out (>480 min), while nitrile provides dexterity and protects the fragile inner liner [3].
Ocular Chemical Goggles (Indirect Vent)Safety glasses are insufficient. Dust ingress or solvent splash affecting the lacrimal ducts can lead to rapid systemic absorption.
Body Tyvek® Lab Coat (Wrist-fitted)Cotton coats absorb and hold toxic dust against the skin. Tyvek repels dust and minor splashes.

Visualization: Hierarchy of Protection

The following diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Hazard Source: tert-Butyl (2-fluoro-3-nitrophenyl)carbamate Hood Level 1: Engineering Control (Fume Hood / Vented Enclosure) Hazard->Hood Containment Admin Level 2: Admin Control (SOPs, Restricted Access) Hood->Admin Residual Risk PPE Level 3: PPE Barrier (Gloves, Goggles, Respirator) Admin->PPE Exposure Prevention Worker Researcher Safety PPE->Worker Final Barrier

Figure 1: The containment hierarchy.[2][3][4][5][6][7] PPE is the final barrier, not the first.

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk)

Context: Static electricity often causes Boc-protected anilines to "fly," creating invisible dust clouds.

  • Preparation: Place an antistatic gun and a pre-tared vial inside the fume hood.

  • Glove Check: Perform a pneumatic test on the outer nitrile glove (inflate and squeeze) to ensure integrity.

  • Transfer: Use a disposable spatula. Do not use a brush to clean the balance; use a wet wipe (solvent-dampened) to capture dust rather than dispersing it.

  • Decon: Wipe the exterior of the transfer vial with methanol before removing it from the hood.

Phase B: Solubilization & Reaction

Context: Once dissolved (e.g., in DCM or DMF), the permeation rate through gloves increases exponentially.

  • Solvent Choice: If possible, avoid DMSO, as it acts as a carrier, transporting the toxicant through skin barriers.

  • Splash Protocol: If a splash occurs on the outer glove:

    • IMMEDIATELY remove the outer glove inside the hood.

    • Inspect the inner laminate glove.

    • Don a fresh outer glove.

    • Causality: Nitro-compounds can break through nitrile in <10 minutes when dissolved in organic solvents [3].

Phase C: Waste Disposal

Context: Preventing environmental release and downstream exposure.[2][3][5][7][8][9]

  • Segregation: Do not mix with general organic waste if the facility separates "High Potency" waste.

  • Labeling: Tag waste containers explicitly with "Nitro-aromatic / Toxic."

  • Destruction: The preferred method is Incineration . Chemical oxidation (bleach) is generally ineffective for this class of stable intermediates.

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate systemic absorption.[5][8]

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye ActionSkin Wash 15 min (Soap + Water) Do NOT scrub Skin->ActionSkin ActionEye Flush 15 min (Eyewash Station) Hold Lids Open Eye->ActionEye Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical

Figure 2: Immediate response workflow for dermal or ocular exposure.[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10]

  • Smart, B. E. (2001). Characteristics of C-F Systems. Organofluorine Chemistry: Principles and Commercial Applications.
  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data (8th Edition). (Reference for laminate vs. nitrile performance against nitro-compounds).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.